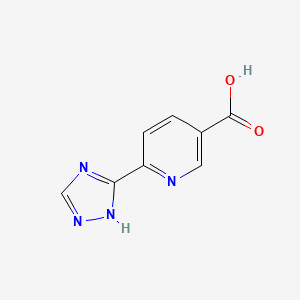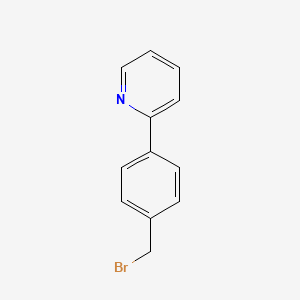
1,4-Dimethyl-1,4,7-triazonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1,4,7-triazonane is a chemical compound with the molecular formula C8H19N3 . It is a liquid at room temperature . This compound is a derivative of 1,4,7-triazacyclononane (TACN), a face-capping tridentate ligand that is popular in coordination chemistry .
Synthesis Analysis
1,4,7-Triazonane, an intermediate in the synthesis of 1,4,7-trifunctionalized derivatives, is a possible reagent for compleximetric titrations with high cation-binding selectivity . A new synthetic method has been developed for the dimethyl-substituted TACN derivative to prevent the rotational isomers that hinder the cyclization reaction .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1,4,7-triazonane has been determined by X-ray structure analysis, PMR spectroscopy, and calculations using the MM2 program . The InChI code for this compound is 1S/C8H19N3/c1-10-5-3-9-4-6-11(2)8-7-10/h9H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
1,4-Dimethyl-1,4,7-triazonane is a liquid at room temperature . It has a molecular weight of 157.26 .Aplicaciones Científicas De Investigación
Metal Complexes and Coordination Chemistry
- Compounds with triazole derivatives, such as 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, have been extensively studied for their coordination chemistry with metal ions. These compounds demonstrate versatility in binding metal ions, primarily through monodentate binding via endocyclic nitrogen atoms. This has led to the formation of dimeric and polymeric structures with potential applications in catalysis and material science (Salas et al., 1999).
Bioactivity and Pharmaceutical Applications
- Novel triazole derivatives, such as 2-(5,7-dimethyl-1,2,4-triazole[1,5-a]pyrimidine) benzenesulfonate compounds, have been synthesized and shown to exhibit fungicidal and herbicidal activities. This highlights the potential of triazole-based compounds in the development of new pharmaceuticals and agrochemicals (Tu Mei-ling, 2007).
Catalysis
- Ruthenium-catalyzed cycloaddition of aryl azides and alkynes using triazole frameworks has demonstrated efficiency in forming 1,5-disubstituted 1,2,3-triazoles. This process is enhanced under microwave irradiation, offering a cleaner and more efficient route for the synthesis of triazoles, which are valuable in various chemical synthesis applications (Rasmussen et al., 2007).
Material Science and Supramolecular Chemistry
- The synthesis and structural analysis of novel coordination compounds and frameworks involving triazole derivatives have led to the discovery of materials with unique properties. For instance, dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands have shown catalytic potential for the oxidation of olefins, alkanes, and alcohols, which could be valuable in industrial and environmental chemistry (Romakh et al., 2007).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Mecanismo De Acción
Target of Action
Similar compounds such as 1,4,7-triazacyclononane (tacn) derivatives are known to form highly stable complexes with copper (ii), which is greatly influenced by the number and type of substituents on the macrocyclic ring .
Mode of Action
It’s likely that the compound interacts with its targets by forming stable complexes, similar to other triazonane derivatives . The presence of dimethyl groups may influence the stability and reactivity of these complexes.
Result of Action
Given its structural similarity to other triazonane derivatives, it may exhibit similar effects, such as the formation of stable complexes with certain metal ions .
Propiedades
IUPAC Name |
1,4-dimethyl-1,4,7-triazonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-3-9-4-6-11(2)8-7-10/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCSASUKQHPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1,4,7-triazonane | |
CAS RN |
141213-10-7 |
Source


|
| Record name | 1,4-dimethyl-1,4,7-triazonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)




![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)